Calcitriol D6

説明

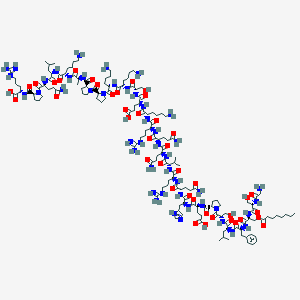

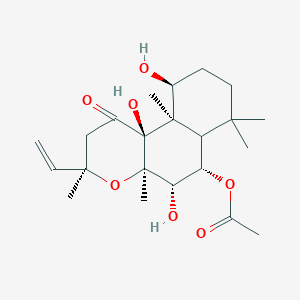

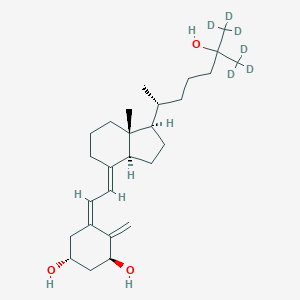

Calcitriol D6 is an internal standard used for the quantification of calcitriol by GC- or LC-MS . It is synthesized from 7-dehydro cholesterol in humans via a non-enzymatic photochemical reaction with 290-310 nm UV light in the skin . It is a vitamin D3 receptor agonist and an active metabolite of vitamin D3 .

Synthesis Analysis

Calcitriol is synthesized from Vitamin D3 which undergoes hydroxylation to 25-hydroxy vitamin D3 in the liver, followed by further hydroxylation at the 1α-position in the kidney . A new enzymatic approach to synthesizing calcitriol has been demonstrated where peroxygenase from Agrocybe aegerita can catalyze the selective C-25 hydroxylation of alfacalcidol yielding calcitriol .Molecular Structure Analysis

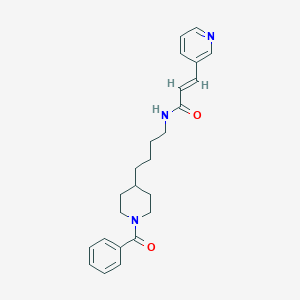

The molecular formula of Calcitriol D6 is C27H38D6O3 . The average mass is 422.673 Da and the monoisotopic mass is 422.366699 Da .Chemical Reactions Analysis

A NP-HPLC method has been developed for the simultaneous estimation and validation of calcitriol. The method is validated for accuracy, linearity, precision, intermediate precision, robustness, specificity system suitability, forced degradation study, effect of variation in flow rate, stability of analytical solution and filter validation .Physical And Chemical Properties Analysis

The average mass of Calcitriol is 416.637 Da and the monoisotopic mass is 416.329041 Da .科学的研究の応用

Anti-Cancer and Anti-Inflammatory Actions

- Calcitriol exhibits significant anti-proliferative, pro-apoptotic, and pro-differentiating actions on various malignant cells and has shown potential in cancer therapy and chemoprevention. It also demonstrates anti-inflammatory effects, including suppression of prostaglandin action and inhibition of NF-κB signaling (Krishnan & Feldman, 2011).

Athletic Performance

- Calcitriol may influence athletic performance by increasing intracellular levels in nerve and muscle tissue, which can affect physical and athletic performance. It also appears to increase the size and number of Type II muscle fibers (Cannell et al., 2009).

Renovascular Function in Hypertension

- Calcitriol has been shown to protect against renovascular dysfunction in hypertension by down-regulating angiotensin II type 1 receptors and reducing oxidative stress (Dong et al., 2012).

Modulation of Expression and Function in Pancreatic Islets

- Calcitriol modulates the local pancreatic islet renin-angiotensin system and improves islet beta cell secretory function, suggesting potential implications for diabetes treatment (Cheng et al., 2011).

Membrane Vitamin D Receptors

- Recent research suggests the existence of a membrane-bound receptor for calcitriol, which could potentially integrate with the existing knowledge of vitamin D biology (Fleet, 2009).

Prostate Cancer Chemoprevention and Treatment

- Calcitriol exhibits multiple anti-inflammatory effects and potential therapeutic strategies for prostate cancer, particularly in combination with nonsteroidal anti-inflammatory drugs (Krishnan & Feldman, 2010).

Pharmacological Effects in Various Diseases

- Calcitriol and its analogs exert potent effects on cellular differentiation, proliferation, apoptosis, and immunomodulation, impacting skin diseases, cancer, diabetes, and multiple sclerosis (Sintov et al., 2014).

Interaction with Disulfide Isomerase ERp57

- Calcitriol interacts with the disulfide isomerase ERp57, suggesting a potential nongenomic action and providing insights into its diverse physiological roles (Gaucci et al., 2016).

Effects on Skin Flap Survival in Rats

- Calcitriol shows potential in promoting skin flap survival by accelerating angiogenesis, reducing inflammation, oxidative stress, and promoting autophagy (Zhou et al., 2016).

Safety And Hazards

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcitriol D6 | |

CAS RN |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)